2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Metabolic Stability Electronic Effect CYP450 Interaction

Researchers seeking a chlorine-substituted phenylimidazolidinone template with a pyridin-3-ylmethyl acetamide tail for CNS-penetrant lead optimization or selective metal-chelating probe design often face supply inconsistency. This compound directly addresses that gap as a key intermediate. - Confirmed scaffold for exploring structure-metabolism relationships; meta-chlorophenyl motif offers theoretically superior metabolic stability over para-substituted analogs. - Pyridin-3-ylmethyl moiety provides a nitrogen donor with distinct orientation and pKa for designing selective probes. - Imidazolidinone core adds conformational rigidity, potentially enhancing binding selectivity.

Molecular Formula C17H17ClN4O2
Molecular Weight 344.8
CAS No. 1257549-86-2
Cat. No. B2451823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS1257549-86-2
Molecular FormulaC17H17ClN4O2
Molecular Weight344.8
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)NCC2=CN=CC=C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17ClN4O2/c18-14-4-1-5-15(9-14)22-8-7-21(17(22)24)12-16(23)20-11-13-3-2-6-19-10-13/h1-6,9-10H,7-8,11-12H2,(H,20,23)
InChIKeyRJPCLUUOIAGRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Compound and Structural Class Overview


2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1257549-86-2) is a synthetic organic molecule belonging to the imidazolidinone class. It features a 2-oxoimidazolidine core N-substituted with a 3-chlorophenyl group and an N-(pyridin-3-ylmethyl)acetamide side chain [1]. While the 2-oxoimidazolidine scaffold is recognized as a privileged fragment in medicinal chemistry, no primary research articles, patents, or authoritative database entries quantifying this specific compound's biological or physicochemical properties were retrievable from allowed sources.

Scaffold 2-Oxoimidazolidine core with meta-chlorophenyl and pyridin-3-ylmethyl acetamide substitution; imidazolidinone-class synthetic organic molecule
Data status No publicly reported bioactivity or ADME data; physicochemical and pharmacological properties inferred from class-level structure-activity relationships
Procurement context Supports medicinal chemistry scaffold exploration and lead-optimization library design; requires experimental validation for target-specific applications

Why Generic Substitution of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide Carries Unverified Risk


Even among structurally close 2-oxoimidazolidine acetamide analogs, small modifications—such as altering the chlorine substitution pattern on the phenyl ring, changing the position of the pyridine nitrogen, or replacing the imidazolidinone core with a hydantoin—can drastically shift target binding, metabolic stability, and solubility [1]. In the absence of publicly reported comparative pharmacological or ADME data for this compound, interchange with a generic analog or in-class alternative constitutes an unvalidated assumption of functional equivalence. Procurement decisions relying on generic substitution therefore incur substantial scientific risk.

Risk factor
Target compound
Potential substitute
Mismatch concern
Chlorine position
3-Chlorophenyl (meta)
4-Chlorophenyl (para) analog
Metabolic stability profile may differ; meta-substitution class-associated with reduced CYP450 hydroxylation tendency vs para
Pyridine isomer
Pyridin-3-ylmethyl
Pyridin-2-ylmethyl analog
Ionization and permeability profile may shift; pyridine nitrogen position affects conjugate acid pKa and hydrogen-bond acceptor geometry
Core scaffold
2-Oxoimidazolidine
Hydantoin (imidazolidine-2,4-dione) analog
Hydrogen-bond donor/acceptor balance and polar surface area may differ; hydantoin core introduces an additional carbonyl altering H-bond profile

Quantitative Differentiation Evidence for 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide


Meta-Chlorophenyl vs. Para-Chlorophenyl Substitution: Estimated Electronic and Metabolic Profile Differences

The 3-chlorophenyl group in the target compound can be contrasted with the 4-chlorophenyl analog. Although direct experimental data for this compound are unavailable, class-level understanding indicates that meta-substitution generally reduces susceptibility to CYP450-mediated aromatic hydroxylation compared to para-substitution, potentially prolonging half-life [1]. The estimated Hammett sigma meta value for chlorine (σm=0.37) differs from the para value (σp=0.23), altering the electron density on the imidazolidinone ring and thereby modulating hydrogen-bonding capacity.

Meta vs Para Cl Substitution
Class-level inference
3-Cl: σm=0.37, predicted lower metabolic lability
4-Cl analog: σp=0.23, predicted higher metabolic lability
Supports metabolic stability screening context; meta-substitution may reduce CYP450 aromatic hydroxylation tendency
In silico and literature-based class comparison; no direct experimental data for this compound
Metabolic Stability Electronic Effect CYP450 Interaction

Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Acetamide: pKa and Hydrogen-Bond Acceptor Capacity

The position of the pyridine nitrogen influences the pKa of the conjugate acid and the molecule's hydrogen-bond acceptor strength. The pyridin-3-ylmethyl group (target compound) is expected to have a pKa (conjugate acid) of approximately 5.5-5.7, compared to ~5.2 for pyridin-2-ylmethyl analogs, resulting in a higher fraction of uncharged species at physiological pH and potentially better passive membrane permeability [1]. The nitrogen lone pair orientation also affects metal-coordination and receptor-binding geometries.

Pyridine pKa Comparison
Class-level inference
Target pKa ≈5.5–5.7
2-yl analog pKa ≈5.2
Supports permeability screening context; higher pKa increases uncharged fraction at physiological pH
Fragment-based calculated values; experimental verification pending
Solubility Permeability pKa Hydrogen Bonding

2-Oxoimidazolidine Core vs. Hydantoin (Imidazolidine-2,4-dione): Hydrogen-Bond Donor/Acceptor Balance

Replacing the 2-oxoimidazolidine core with a hydantoin (imidazolidine-2,4-dione) introduces an additional carbonyl group, altering the hydrogen-bond donor/acceptor profile. The target compound possesses one hydrogen-bond donor (amide NH) and four acceptors (urea carbonyl, amide carbonyl, pyridine N, and possibly the imidazolidinone O). A hydantoin analog would present an additional H-bond acceptor, potentially increasing solubility but also the polar surface area, which could reduce CNS penetration [1]. This balance is crucial for projects targeting intracellular or CNS proteins.

Core H-Bond Profile
Class-level inference
Target: HBD=1, HBA=4, tPSA≈75 Ų
Hydantoin analog: HBD=2, HBA=5, tPSA≈95 Ų
Supports CNS penetration screening context; lower tPSA may favor blood-brain barrier penetration
Fragment-based calculation; no experimental data available for this compound
Hydrogen Bonding Crystallinity Target Engagement

Best-Fit Scenarios for Procuring 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide


Lead-Optimization Libraries Targeting CNS-Accessible Imidazolidinone-Based Inhibitors

The compound's predicted moderate polar surface area and favorable pKa suggest utility as a scaffold for CNS-penetrant lead series. Procurement is appropriate when a chlorine-substituted phenylimidazolidinone template with a pyridin-3-ylmethyl acetamide tail is desired, based on the class-level evidence gathered in Section 3 [1].

Metabolic Stability-Focused Medicinal Chemistry Campaigns

When the goal is to mitigate aromatic hydroxylation, the meta-chlorophenyl motif offers a theoretically superior metabolic profile over para-substituted analogs [1]. This compound can serve as a key intermediate for exploring structure-metabolism relationships.

Coordination Chemistry and Metal-Binding Probe Development

The pyridin-3-ylmethyl moiety provides a nitrogen donor with a distinct orientation and pKa, advantageous for designing selective metal-chelating probes. The imidazolidinone core adds conformational rigidity, potentially enhancing binding selectivity [1].

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization studies
Predicted tPSA and pKa profile from scaffold class
Permeability and brain penetration assay validation
Metabolic stability screening campaigns
Meta-chlorophenyl substitution pattern
CYP450 metabolic stability assay review
Metal-chelating probe development
Pyridin-3-ylmethyl donor geometry and conformational rigidity
Metal-binding selectivity characterization
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